

# 4-Chloro-1,2-dihydropyridazine-3,6-dione CAS number

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## Compound of Interest

Compound Name:	4-Chloro-1,2-dihydropyridazine-3,6-dione
Cat. No.:	B1583366

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## Chemical Identity and Structural Characteristics

**4-Chloro-1,2-dihydropyridazine-3,6-dione** is a chlorinated heterocyclic compound built upon a pyridazine core.<sup>[1]</sup> This six-membered ring contains two adjacent nitrogen atoms, with carbonyl groups at positions 3 and 6, and a chlorine atom at position 4.<sup>[1]</sup> The presence of the chlorine substituent and the dione functionality significantly influences its chemical reactivity and physical properties.<sup>[1]</sup> The compound is primarily utilized for research purposes in laboratory and industrial settings.<sup>[1]</sup>

## Nomenclature and Identifiers

The compound is known by several synonyms, reflecting its structural features. It can exist in tautomeric forms, leading to names like 4-Chloropyridazine-3,6-diol.<sup>[1]</sup> For unambiguous identification in databases and computational studies, a set of standardized identifiers is used.

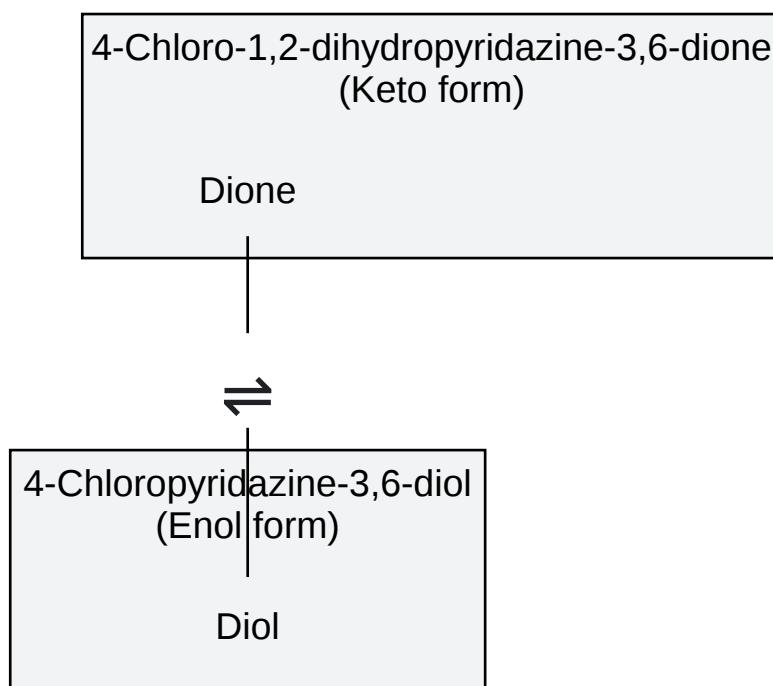
Table 1: Chemical Identity and Structural Identifiers

Parameter	Value	Source
CAS Number	<b>5397-64-8</b>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>4</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	146.53 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
IUPAC Name	4-chloro-1,2-dihydropyridazine-3,6-dione	<a href="#">[1]</a> <a href="#">[4]</a>
Synonyms	4-Chloropyridazine-3,6-diol, 3,6-DIHYDROXY-4- CHLOROPYRIDAZINE	<a href="#">[1]</a> <a href="#">[4]</a>
InChI	InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
InChIKey	WNPMGDHKYJTZOFF-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
SMILES	C1=C(C(=O)NNC1=O)Cl	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>

| EC Number | 226-422-7 |[\[2\]](#)[\[4\]](#) |

## Tautomerism

The structure of this molecule allows for keto-enol tautomerism, where it can exist in equilibrium between the dione form and the diol (or enol) form, 4-Chloropyridazine-3,6-diol. This is a critical consideration for its reactivity, as the reactive species may vary depending on the solvent and reaction conditions.



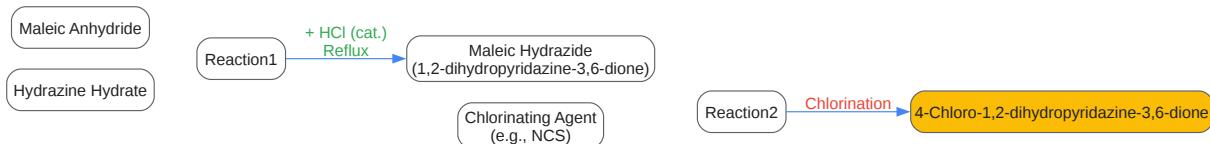
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Caption: Keto-enol tautomerism of the title compound.

## Synthesis and Manufacturing

The synthesis of **4-Chloro-1,2-dihydropyridazine-3,6-dione** is not directly detailed in readily available literature. However, its structure strongly suggests a synthetic pathway originating from maleic hydrazide (1,2-dihydropyridazine-3,6-dione), which is a well-known plant growth regulator derived from the reaction of maleic anhydride and hydrazine hydrate.<sup>[5][6][7]</sup> The target molecule is the chlorinated derivative of maleic hydrazide.

The logical synthetic approach involves the electrophilic chlorination of maleic hydrazide. Reagents like N-chlorosuccinimide (NCS) are suitable for such transformations, offering safer and more controlled process conditions compared to alternatives like phosphorus pentachloride, which can lead to side reactions.<sup>[8]</sup>



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Caption: Plausible synthesis pathway from maleic anhydride.

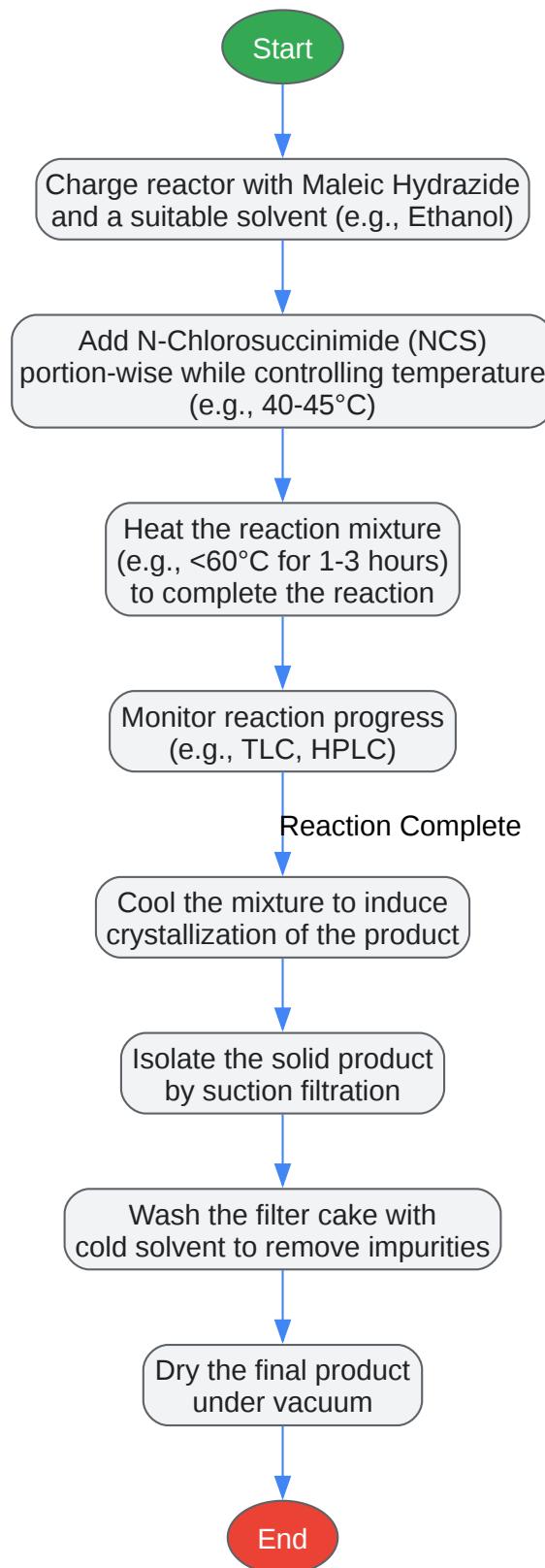
## Key Precursor: Maleic Hydrazide Synthesis

The formation of the pyridazine-3,6-dione core is the foundational step. This is reliably achieved through the condensation reaction between maleic anhydride and hydrazine.

- Reaction: Maleic anhydride reacts with hydrazine hydrate, typically in the presence of an acid catalyst like hydrochloric acid, under reflux conditions.[6][8]
- Mechanism: The reaction proceeds via the initial formation of a hydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable six-membered maleic hydrazide ring.
- Work-up: The product, maleic hydrazide, is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing with a cold solvent like ethanol to remove impurities.[6][8]

## Proposed Chlorination Protocol

The introduction of the chlorine atom at the C4 position is a critical step that imparts much of the molecule's characteristic reactivity.

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Caption: General experimental workflow for chlorination.

### Detailed Step-by-Step Methodology:

- Reactor Setup: A reaction vessel is charged with maleic hydrazide and a suitable solvent, such as ethanol.[8]
- Reagent Addition: N-chlorosuccinimide (NCS) is added portion-wise to the stirred suspension. The addition rate should be controlled to maintain the reaction temperature, typically between 40-45°C.[8]
- Reaction: After the addition is complete, the mixture is heated for a defined period (e.g., 1-3 hours) at a temperature not exceeding 60°C to drive the chlorination to completion.[8]
- Isolation: Upon completion, the reaction mixture is cooled. The product, being a solid, will crystallize out of the solution.
- Purification: The solid is collected via suction filtration and washed with cold solvent to remove residual reagents and by-products.
- Drying: The purified **4-Chloro-1,2-dihydropyridazine-3,6-dione** is dried under vacuum to yield the final product.

## Reactivity and Applications in Drug Discovery

The chemical reactivity of **4-Chloro-1,2-dihydropyridazine-3,6-dione** is governed by its key functional groups: the activated carbon-chlorine bond, the nucleophilic nitrogen atoms of the hydrazide moiety, and the electrophilic carbonyl carbons.

- Nucleophilic Substitution: The chlorine atom is attached to an electron-deficient ring system, making it a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functionalities (e.g., amines, thiols, alkoxides) at the C4 position, making it a versatile building block for creating a library of derivatives.
- N-Functionalization: The N-H protons are acidic and can be deprotonated by a base, allowing for alkylation or acylation at the nitrogen positions.

This inherent reactivity makes the molecule an attractive scaffold in medicinal chemistry. Chloro-containing heterocyclic compounds are prevalent in pharmaceuticals, with over 250

FDA-approved drugs containing chlorine.[9][10] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[10] Given that the pyridazine core is a known pharmacophore, derivatives of **4-Chloro-1,2-dihydropyridazine-3,6-dione** are promising candidates for screening against various diseases.[1]

## Analytical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

- Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing purity.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight, with an expected molecular ion peak around m/z 146.5.[1] Predicted collision cross-section (CCS) values can further aid in identification.[11]
- NMR Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to be simple, showing a signal for the single olefinic proton on the ring and exchangeable signals for the N-H protons.[4]
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum would show distinct signals for the two carbonyl carbons and the two  $\text{sp}^2$  hybridized carbons of the ring.
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching, C=O (carbonyl) stretching, and C=C stretching vibrations.[4]

## Safety and Handling

According to its GHS classification, **4-Chloro-1,2-dihydropyridazine-3,6-dione** is a hazardous substance.[4][12]

Table 2: GHS Hazard Information

Hazard Code	Description	Precaution
H302	<b>Harmful if swallowed</b>	<b>Do not eat, drink or smoke when using this product.</b> <b>Rinse mouth if swallowed.</b> <a href="#">[4]</a> <a href="#">[12]</a>
H315	Causes skin irritation	Wear protective gloves. Wash skin thoroughly after handling. <a href="#">[4]</a> <a href="#">[12]</a>
H318	Causes serious eye damage	Wear eye protection. If in eyes, rinse cautiously with water for several minutes. <a href="#">[4]</a> <a href="#">[12]</a>

| H335 | May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[\[12\]](#) |

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory when handling this chemical. All work should be conducted in a well-ventilated fume hood.

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